molecular formula C11H11BrO2 B15305752 5-Bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

5-Bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B15305752
M. Wt: 255.11 g/mol
InChI Key: KVBUWLGRRCWYDM-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H11BrO2 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a bromine atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by carboxylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

For the carboxylation step, the brominated intermediate is treated with a strong base such as sodium hydroxide or potassium hydroxide in the presence of carbon dioxide. This reaction is typically performed under high pressure and moderate temperatures to ensure the formation of the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes, typically using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of azides, nitriles, or thiols.

Scientific Research Applications

5-Bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-methylnaphthalene
  • 2-Bromonaphthalene
  • 1-Bromo-4-fluoronaphthalene

Uniqueness

5-Bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to its partially hydrogenated naphthalene ring, which imparts different chemical reactivity compared to fully aromatic naphthalene derivatives. The presence of both a bromine atom and a carboxylic acid group allows for diverse chemical modifications and applications, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

5-bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H11BrO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h2-3,6,9H,1,4-5H2,(H,13,14)

InChI Key

KVBUWLGRRCWYDM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)Br)C(=O)O

Origin of Product

United States

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